molecular formula C10H17IN2O B2590035 5-(sec-butoxymethyl)-1-ethyl-4-iodo-1H-pyrazole CAS No. 1856047-78-3

5-(sec-butoxymethyl)-1-ethyl-4-iodo-1H-pyrazole

Cat. No. B2590035
CAS RN: 1856047-78-3
M. Wt: 308.163
InChI Key: FIHUVTPOMXZABR-UHFFFAOYSA-N
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Description

5-(sec-butoxymethyl)-1-ethyl-4-iodo-1H-pyrazole, also known as Boc-EPyI, is a pyrazole derivative that has gained significant attention in the field of medicinal chemistry due to its potential for use as a drug candidate. The compound has been shown to exhibit promising biological activity, making it a subject of interest for researchers in various fields.

Mechanism Of Action

5-(sec-butoxymethyl)-1-ethyl-4-iodo-1H-pyrazole exerts its biological activity through the inhibition of specific enzymes. The compound has been shown to bind to the active site of protein kinases and phosphodiesterases, thereby preventing their activity. This inhibition leads to downstream effects, such as the modulation of signaling pathways and the regulation of cellular processes.
Biochemical and Physiological Effects:
5-(sec-butoxymethyl)-1-ethyl-4-iodo-1H-pyrazole has been shown to have a variety of biochemical and physiological effects. The compound has been shown to modulate the activity of various enzymes and signaling pathways, leading to changes in cellular processes such as proliferation and differentiation. Additionally, 5-(sec-butoxymethyl)-1-ethyl-4-iodo-1H-pyrazole has been shown to have anti-inflammatory and analgesic effects, making it a potential candidate for the treatment of pain and inflammation.

Advantages And Limitations For Lab Experiments

One advantage of using 5-(sec-butoxymethyl)-1-ethyl-4-iodo-1H-pyrazole in lab experiments is its potent inhibitory activity against specific enzymes. This makes it a useful tool for studying the role of these enzymes in cellular processes. Additionally, the compound has been shown to have anti-inflammatory and analgesic effects, making it a potential candidate for the development of new drugs.
One limitation of using 5-(sec-butoxymethyl)-1-ethyl-4-iodo-1H-pyrazole in lab experiments is its potential toxicity. The compound has been shown to exhibit cytotoxic effects at high concentrations, which may limit its use in certain applications. Additionally, the synthesis of 5-(sec-butoxymethyl)-1-ethyl-4-iodo-1H-pyrazole is a multi-step process that may be time-consuming and challenging.

Future Directions

There are several potential future directions for research involving 5-(sec-butoxymethyl)-1-ethyl-4-iodo-1H-pyrazole. One area of interest is the development of new drugs based on the compound's inhibitory activity against specific enzymes. Additionally, further research is needed to fully understand the compound's anti-inflammatory and analgesic effects, and to determine its potential as a treatment for pain and inflammation. Finally, there is potential for the development of new synthetic methods for the production of 5-(sec-butoxymethyl)-1-ethyl-4-iodo-1H-pyrazole, which may improve its accessibility and reduce the time and resources required for its synthesis.

Synthesis Methods

The synthesis of 5-(sec-butoxymethyl)-1-ethyl-4-iodo-1H-pyrazole involves a multi-step process that begins with the reaction of 1-ethyl-3-methyl-4-nitro-1H-pyrazole with sodium hydride to form the corresponding sodium salt. The sodium salt is then reacted with iodomethane to yield 1-ethyl-4-iodo-1H-pyrazole. The final step involves the protection of the pyrazole nitrogen with the Boc group to yield 5-(sec-butoxymethyl)-1-ethyl-4-iodo-1H-pyrazole.

Scientific Research Applications

5-(sec-butoxymethyl)-1-ethyl-4-iodo-1H-pyrazole has been extensively studied for its potential use as a drug candidate. The compound has been shown to exhibit potent inhibitory activity against a variety of enzymes, including protein kinases and phosphodiesterases. Additionally, 5-(sec-butoxymethyl)-1-ethyl-4-iodo-1H-pyrazole has been shown to have anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of pain and inflammation.

properties

IUPAC Name

5-(butan-2-yloxymethyl)-1-ethyl-4-iodopyrazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17IN2O/c1-4-8(3)14-7-10-9(11)6-12-13(10)5-2/h6,8H,4-5,7H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIHUVTPOMXZABR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)OCC1=C(C=NN1CC)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17IN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(sec-butoxymethyl)-1-ethyl-4-iodo-1H-pyrazole

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